BENGHE Foundational & Exploratory

Check Availability & Pricing

Crystal Structure of Benzoxazolone Derivatives:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7-aminobenzo[dJoxazol-2(3H)-one

Cat. No.: B023961

Introduction

This technical guide provides an in-depth analysis of the crystal structure of
aminobenzo[d]oxazol-2(3H)-one derivatives, compounds of significant interest to researchers,
scientists, and drug development professionals due to their presence in various biologically
active molecules. While a specific crystallographic analysis for 7-aminobenzo[d]oxazol-2(3H)-
one is not publicly available in crystallographic databases, this guide presents a detailed
examination of the closely related isomer, 5-amino-2-benzoxazolone. The structural data and
experimental protocols for this isomer offer valuable insights into the molecular geometry,
hydrogen bonding patterns, and crystal packing that are likely to be comparable to the 7-amino
derivative.

The benzoxazolone core is a key pharmacophore, and understanding its three-dimensional
structure is crucial for rational drug design and the development of new therapeutic agents.
This document summarizes the key crystallographic data, details the experimental procedures
for its determination, and provides visual representations of the synthetic and analytical
workflows.

Data Presentation

The following tables summarize the key crystallographic data and geometric parameters for 5-
amino-2-benzoxazolone.

Table 1: Crystal Data and Structure Refinement for 5-amino-2-benzoxazolone.[1]
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Parameter Value
Empirical formula C7HeN202
Formula weight 150.14
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Orthorhombic
Space group P212121

Unit cell dimensions

a=4.4766(12) Ab = 7.1015(19) Ac = 20.095(5)

Ao =90°B = 90°y = 90°

Volume 637.7(3) A3

Z 4

Density (calculated) 1.563 Mg/m3
Absorption coefficient 0.118 mm—1

F(000) 312

Crystal size 0.30x 0.20 x 0.10 mm

Theta range for data collection

2.59 to 28.29°

Index ranges

-5<hs5, -9<k<9, -26<1<23

Reflections collected

5250

Independent reflections

1487 [R(int) = 0.0354]

Completeness to theta = 28.29°

99.9 %

Absorption correction

Semi-empirical from equivalents

Max. and min. transmission

0.9883 and 0.9655

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

1487/0/100

Goodness-of-fit on F2

1.041
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Final R indices [I>2sigma(l)]

R1 = 0.0366, wR2 = 0.0898

R indices (all data)

R1 =0.0461, wR2 = 0.0964

Absolute structure parameter

0(2)

Largest diff. peak and hole

0.143 and -0.151 e.A-3

Table 2: Selected Bond Lengths (A) for 5-amino-2-benzoxazolone.[1]

Bond Length (A)
0(1)-C(1) 1.363(2)
0(1)-C(7) 1.394(2)
0(2)-C(1) 1.201(2)
N(1)-C(1) 1.350(2)
N(1)-C(6) 1.396(2)
N(2)-C(4) 1.392(2)
C(2)-C(3) 1.378(3)
C(3)-C(4) 1.396(3)
C(4)-C(5) 1.385(2)
C(5)-C(6) 1.374(2)
C(6)-C(7) 1.384(2)

Table 3: Selected Bond Angles (°) for 5-amino-2-benzoxazolone.[1]
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Angle Degrees (°)
C(1)-0(1)-C(7) 107.24(13)
C(1)-N(1)-C(6) 109.83(14)
0(2)-C(1)-0(2) 122.95(16)
0(2)-C(1)-N(1) 129.83(17)
O(1)-C(1)-N(1) 107.21(14)
C(3)-C(2)-C(7) 121.05(17)
C(2)-C(3)-C(4) 120.73(16)
N(2)-C(4)-C(5) 121.19(16)
N(2)-C(4)-C(3) 120.06(16)
C(5)-C(4)-C(3) 118.75(16)
C(6)-C(5)-C(4) 121.20(16)
C(5)-C(6)-N(1) 129.86(16)
C(5)-C(6)-C(7) 120.36(16)
N(1)-C(6)-C(7) 109.78(14)
C(6)-C(7)-O(1) 105.93(14)
C(6)-C(7)-C(2) 132.89(17)
O(1)-C(7)-C(2) 121.18(16)

Table 4: Hydrogen Bonds (A and °) for 5-amino-2-benzoxazolone.[1]

D-H--A d(D-H) d(H--A) d(D-A) <(DHA)
N(1)-
2.04 2.895(2) 173.0
H(1A)--O(2)#1
N(2)-
0.86 2.15 2.979(2) 162.0

H(2A)--O(2)#2
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Symmetry transformations used to generate equivalent atoms: #1 x-1,y,z #2 -x+1/2,-y,z+1/2
Experimental Protocols
Synthesis of 5-amino-2-benzoxazolone

The synthesis of 5-amino-2-benzoxazolone was adapted from literature methods.[1] A common
route involves the chemical reduction of the corresponding nitro compound, 5-nitro-2-
benzoxazolone.

A typical reduction procedure is as follows:
» 5-Nitro-2-benzoxazolone is added to an aqueous solution of titanium trichloride (TiCls).
e The reaction mixture is stirred vigorously at room temperature for approximately 30 minutes.

e The mixture is then gradually basified with a saturated aqueous solution of sodium
bicarbonate (NaHCO:s), leading to the formation of a dark suspension.

e The suspension is filtered, and the resulting crude solid is extracted multiple times with ethyl
acetate.

e The aqueous filtrate is also extracted with ethyl acetate.

o The combined organic extracts are dried over magnesium sulfate (MgSOa4) and evaporated
under reduced pressure to yield the crude product.

Crystallization

Single crystals of 5-amino-2-benzoxazolone suitable for X-ray diffraction analysis were
obtained by slow evaporation of a solution of the compound in ethanol at room temperature.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystal data were collected at
293(2) K using MoKa radiation. The structure was solved by direct methods and refined by full-
matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen
atoms were placed in geometrically calculated positions and refined using a riding model.
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Mandatory Visualization
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Caption: Experimental workflow for the synthesis and crystal structure determination of 5-
amino-2-benzoxazolone.
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Caption: Hydrogen bonding interactions forming a 2D framework in the crystal lattice of 5-
amino-2-benzoxazolone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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